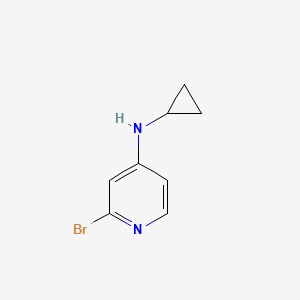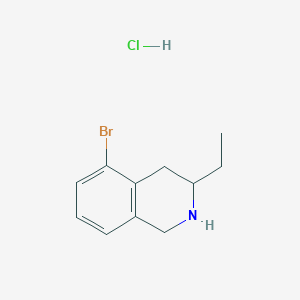
2-Bromo-N-cyclopropylpyridin-4-amine
Descripción general
Descripción
2-Bromo-N-cyclopropylpyridin-4-amine is a chemical compound with the molecular formula C8H9BrN2 It is characterized by the presence of a bromine atom attached to the second position of a pyridine ring, with a cyclopropyl group and an amine group attached to the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclopropylpyridin-4-amine typically involves the bromination of N-cyclopropylpyridin-4-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-cyclopropylpyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux conditions.
Oxidation Reactions: Potassium permanganate, chromium trioxide; acidic or basic conditions; temperatures ranging from 0°C to room temperature.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C); solvents like ethanol or methanol; room temperature to elevated temperatures.
Coupling Reactions: Boronic acids, palladium catalysts; solvents like toluene or ethanol; temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-N-cyclopropylpyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored as a potential drug candidate for various diseases. Its unique structure allows for the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the development of new polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-cyclopropylpyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl group and the bromine atom can influence the compound’s binding affinity and selectivity for its targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.
Comparación Con Compuestos Similares
2-Bromo-N-cyclopropylpyridin-4-amine can be compared with other similar compounds, such as:
2-Bromo-N-methylpyridin-4-amine: Similar structure but with a methyl group instead of a cyclopropyl group. This difference can affect its reactivity and biological activity.
2-Chloro-N-cyclopropylpyridin-4-amine: Similar structure but with a chlorine atom instead of a bromine atom. Chlorine and bromine have different electronic and steric properties, which can influence the compound’s behavior in chemical reactions and biological systems.
N-Cyclopropylpyridin-4-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
2-bromo-N-cyclopropylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMRNXLDZFNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrochloride](/img/structure/B1383410.png)
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)

amine hydrochloride](/img/structure/B1383415.png)
![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)
![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)

![1-(3-Fluoropyridin-2-yl)-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B1383423.png)

![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride](/img/structure/B1383426.png)


